The Discovery of Asperglaucide from Aspergillus Species: A Technical Guide
The Discovery of Asperglaucide from Aspergillus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperglaucide, also known as Aurantiamide Acetate, is a dipeptide derivative that has garnered significant scientific interest due to its diverse and potent biological activities. Initially isolated from Penicillium aurantiacum, this compound has since been discovered in various other microorganisms, including marine-derived Aspergillus species. This technical guide provides an in-depth overview of the discovery of Asperglaucide from Aspergillus, its chemical properties, biosynthesis, and its promising pharmacological activities, with a focus on its anti-inflammatory and anticancer potential. The information is presented with detailed experimental methodologies and visual representations of key biological pathways to support further research and drug development efforts.
Chemical and Physical Properties
Asperglaucide is chemically identified as N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate. It is a derivative of the dipeptide aurantiamide.
| Property | Value |
| Synonyms | Aurantiamide Acetate, N-benzoylphenylalanylphenylalinol acetate |
| Molecular Formula | C27H28N2O4 |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 56121-42-7 |
Discovery from Aspergillus Species
While initially discovered from other fungal genera, a significant finding was the isolation of Asperglaucide (reported as aurantiamide acetate) from a marine-derived fungus, Aspergillus sp. SF-5921[1][2][3][4][5]. This discovery highlighted the metabolic diversity of marine microorganisms and opened new avenues for sourcing this bioactive compound. Another species, Aspergillus penicilloides, has also been reported to produce aurantiamide acetate. The identification of Asperglaucide in Aspergillus glaucus has also been noted.
Biosynthesis
The biosynthesis of dipeptides like Asperglaucide in fungi is predominantly carried out by Non-Ribosomal Peptide Synthetases (NRPSs). These large, multi-enzyme complexes assemble peptides in an assembly-line fashion, independent of ribosomes. The general mechanism involves the activation of amino acids, their covalent attachment to the NRPS, and subsequent peptide bond formation.
Experimental Protocols
Isolation and Purification of Asperglaucide from Aspergillus sp. SF-5921
The following is a generalized protocol based on typical methods for isolating secondary metabolites from fungal cultures. Specific details for Aspergillus sp. SF-5921 may vary.
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Fermentation: The marine-derived fungus Aspergillus sp. SF-5921 is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production. The culture is incubated for a period sufficient to allow for the accumulation of Asperglaucide.
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Extraction: The fungal biomass and culture broth are separated by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately to ensure the recovery of intracellular metabolites.
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Solvent Partitioning: The crude ethyl acetate extract is concentrated under reduced pressure. The resulting residue can be further partitioned between different immiscible solvents (e.g., n-hexane and methanol) to separate compounds based on their polarity.
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Chromatographic Purification: The fraction containing Asperglaucide is subjected to a series of chromatographic techniques for purification.
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Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.
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Sephadex LH-20 Column Chromatography: Fractions containing Asperglaucide are further purified on a Sephadex LH-20 column using a suitable solvent like methanol to remove smaller impurities.
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High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of water and methanol or acetonitrile as the mobile phase.
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Structure Elucidation: The purified compound is identified as Asperglaucide by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) with published values.
Anti-Neuroinflammatory Activity Assay
The anti-neuroinflammatory effects of Asperglaucide were evaluated using lipopolysaccharide (LPS)-induced mouse BV2 microglial cells.
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Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
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Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of Asperglaucide for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
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Prostaglandin E2 (PGE2) Assay: The concentration of PGE2 in the culture medium is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
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Western Blot Analysis: To determine the expression levels of inflammatory proteins, cells are treated with Asperglaucide and LPS. Cell lysates are then subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The membrane is probed with specific primary antibodies against iNOS, COX-2, and phosphorylated forms of IκB-α, JNK, and p38, followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Biological Activities and Mechanisms of Action
Asperglaucide exhibits a wide range of biological activities. The quantitative data for its various effects are summarized in the tables below.
Anti-inflammatory Activity
Asperglaucide has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation. It inhibits the production of key inflammatory mediators in LPS-stimulated microglial cells.
| Target | Cell Line | IC50 Value |
| Nitric Oxide (NO) Production | BV2 microglia | 49.7 µM |
| Prostaglandin E2 (PGE2) Production | BV2 microglia | 51.5 µM |
| Interleukin-1β (IL-1β) Production | BV2 microglia | 40.4 µM |
The anti-inflammatory mechanism of Asperglaucide involves the inhibition of the NF-κB and MAPK signaling pathways.
Anticancer Activity
Various metabolites from Aspergillus species have demonstrated anticancer properties. Asperglaucide has been shown to decrease the viability of cancer cells. While the precise signaling pathway for its anticancer activity is not fully elucidated, it is suggested to involve the induction of apoptosis.
| Cell Line | Activity | IC50/Concentration |
| U87 (human malignant glioma) | Decreased viability | 10-100 µM |
| U251 (human malignant glioma) | Decreased viability | 10-100 µM |
The general mechanism of apoptosis induction in cancer cells often involves the activation of caspase cascades, which can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Other Biological Activities
Asperglaucide has also been reported to have antibacterial and antioxidant activities.
| Activity | Assay/Organism | MIC/EC50 Value |
| Antibacterial | Gram-negative bacteria | MICs = 0.05-0.10 mg/ml |
| Antioxidant | DPPH assay | EC50s = 9.51-78.81 µg/ml |
| Antioxidant | TEAC assay | EC50s = 9.51-78.81 µg/ml |
Conclusion
Asperglaucide, a dipeptide metabolite isolated from Aspergillus species, presents a compelling profile of biological activities, particularly in the realms of anti-inflammatory and anticancer research. Its ability to modulate key signaling pathways such as NF-κB and MAPK underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of Asperglaucide's discovery from Aspergillus, its biosynthesis, and its mechanisms of action, supported by experimental methodologies and visual aids. Further research is warranted to fully elucidate its anticancer signaling pathways and to optimize its production and purification from fungal sources for preclinical and clinical development. The continued exploration of natural products from diverse microbial sources like Aspergillus remains a vital strategy in the quest for new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. KOPRI Repository: Anti-neuroinflammatory effect of aurantiamide acetate from the marinefungus Aspergillus sp. SF-5921: Inhibition of NF-κB and MAPK pathwaysin lipopolysaccharide-induced mouse BV2 microglial cells [repository.kopri.re.kr]
- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
